Tesofensine-d5

Bioanalytical Chemistry LC-MS/MS Method Validation Stable Isotope-Labeled Internal Standards

LC-MS/MS method developers require a stable isotope-labeled internal standard that precisely co-elutes with tesofensine to correct for matrix effects and ionization variability. Tesofensine-d5 (+5 Da mass shift) meets this need, enabling interference-free MRM quantification of tesofensine (m/z 329→334) and its M1 metabolite (m/z 315). • Eliminates isotopic cross-talk between tesofensine and M1 metabolite channels • Supplied with ICH M10-compliant CoA for ANDA/DMF regulatory submissions • Validated for use in ongoing Phase III obesity trials (UMIN000054277)

Molecular Formula C₁₇H₁₈D₅Cl₂NO
Molecular Weight 333.31
Cat. No. B1153876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTesofensine-d5
Synonyms(1R,2R,3S,5S)-3-(3,4-Dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane-d5;  [1R-(2-endo,3-exo)]-3-(3,4-dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane-d5;  NS 2330-d5; 
Molecular FormulaC₁₇H₁₈D₅Cl₂NO
Molecular Weight333.31
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tesofensine-d5: Deuterated Triple Monoamine Reuptake Inhibitor Internal Standard for Bioanalytical Quantification


Tesofensine-d5 is a deuterium-labeled analog of tesofensine (NS-2330), a phenyltropane-class triple monoamine reuptake inhibitor that blocks the reuptake of dopamine (DA; IC50 = 6.5 nM), norepinephrine (NE; IC50 = 1.7 nM), and serotonin (5-HT; IC50 = 11 nM) [1]. The parent compound is under clinical investigation for obesity, with Phase II and Phase III trials demonstrating dose-dependent body weight reduction [2]. Tesofensine-d5, distinguished by five deuterium substitutions on its ethoxymethyl moiety, serves exclusively as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of tesofensine in biological matrices, enabling precise compensation for matrix effects and ionization variability .

Why Tesofensine-d5 Cannot Be Substituted by Unlabeled Tesofensine or Structurally Similar Analogs in Quantitative Bioanalysis


Procurement of unlabeled tesofensine or alternative phenyltropane analogs (e.g., brasofensine, NS-2359) cannot fulfill the role of Tesofensine-d5 in regulated bioanalytical workflows. Tesofensine-d5 is specifically synthesized with five deuterium atoms to provide a nominal mass shift of +5 Da relative to the parent analyte (m/z 329 → 334 for the protonated ion), enabling distinct MS/MS detection without isotopic overlap. This mass difference is critical for accurate multiple reaction monitoring (MRM) in LC-MS/MS assays, where co-eluting unlabeled internal standards would interfere with analyte quantification [1]. Furthermore, structural analogs lack the identical chromatographic retention time and ionization efficiency required for matrix effect correction. Tesofensine-d5 is supplied with full Certificate of Analysis (CoA) documentation meeting ANDA and DMF submission requirements, whereas unlabeled reference materials are not validated for SIL-IS applications .

Quantitative Differentiation Evidence: Tesofensine-d5 vs. Unlabeled Analogs and In-Class Alternatives


Mass Spectrometric Differentiation: Tesofensine-d5 Provides +5 Da Mass Shift for Unambiguous MRM Quantification

Tesofensine-d5 exhibits a molecular weight of 333.31 g/mol, which is +5.03 Da greater than unlabeled tesofensine (328.28 g/mol) due to the substitution of five hydrogen atoms with deuterium on the ethoxymethyl side chain [1]. This mass differential produces fully resolved precursor ions in MS1 (m/z 329.3 for tesofensine [M+H]⁺ vs. m/z 334.3 for Tesofensine-d5 [M+H]⁺) and generates distinct product ions for MRM transitions. In contrast, unlabeled tesofensine and other phenyltropane analogs (e.g., brasofensine: C₁₇H₂₃Cl₂NO, MW = 328.28) share identical or overlapping m/z values, rendering them unsuitable as SIL-IS due to cross-talk interference [2].

Bioanalytical Chemistry LC-MS/MS Method Validation Stable Isotope-Labeled Internal Standards

Clinical Weight Loss Efficacy: Tesofensine 0.5 mg Produces 8.6 kg Weight Reduction vs. 1.9 kg with Placebo at 24 Weeks

In a Phase III randomized, double-blind, placebo-controlled trial in Mexican patients with obesity (UMIN000054277), tesofensine 0.25 mg and 0.50 mg produced absolute weight reductions of 5.3 kg (SE: 0.4) and 8.6 kg (SE: 0.5), respectively, compared to 1.9 kg (SE: 0.3) with placebo after 24 weeks of treatment [1]. This corresponds to net treatment effects (drug minus placebo) of 3.4 kg (0.25 mg dose) and 6.7 kg (0.50 mg dose). By cross-trial comparison, the 0.5 mg dose weight loss magnitude is approximately double that reported in Phase III trials of sibutramine (10-15 mg/day), which produced placebo-subtracted weight losses of approximately 3-4 kg over 24-52 weeks [2].

Obesity Pharmacotherapy Phase III Clinical Trial Triple Reuptake Inhibitor

Triple Reuptake Inhibition Profile: Tesofensine Exhibits NE-Preferring Activity with IC50 = 1.7 nM vs. DA (6.5 nM) and 5-HT (11 nM)

Tesofensine demonstrates a norepinephrine-preferring triple reuptake inhibition profile with IC50 values of 1.7 nM (NE), 6.5 nM (DA), and 11 nM (5-HT), reflecting a 3.8-fold selectivity for NE over DA and 6.5-fold selectivity over 5-HT [1]. By comparison, dasotraline (SEP-225289), another triple reuptake inhibitor in the phenyltropane class, exhibits IC50 values of 4 nM (DA), 6 nM (NE), and 11 nM (5-HT), demonstrating a dopamine-preferring profile (NE/DA ratio ~1.5 vs. tesofensine's NE/DA ratio ~0.26) . This distinction in transporter selectivity has mechanistic implications, as tesofensine's hypophagic effect in diet-induced obese rats was shown to be mediated primarily via α₁-adrenoceptor stimulation (reversible by prazosin) and partially via D₁ receptor activation, whereas D₂/D₃ and 5-HT₂A/C receptors were not involved [2].

Monoamine Transporter Pharmacology Structure-Activity Relationship Neuropharmacology

Behavioral Differentiation: Tesofensine 2 mg/kg Produces Minimal Head-Weaving Stereotypy vs. Phentermine 20 mg/kg in Rats

In a seven-day rat behavioral study, tesofensine at a therapeutic dose (2 mg/kg) induced minimal head-weaving stereotypy behavior (statistically indistinguishable from vehicle controls), whereas phentermine (20 mg/kg) produced progressively increasing stereotypy across the seven-day observation period [1]. Clustering analysis (t-SNE) of locomotion, quiet-awake/sleep, and stereotypy variables revealed that rats treated with tesofensine 2 mg/kg clustered with vehicle-treated controls, whereas phentermine-treated rats formed a separate cluster, confirming distinct behavioral signatures [2]. This difference is mechanistically relevant given phentermine's established dopaminergic mechanism and associated abuse liability concerns, whereas tesofensine's balanced triple reuptake inhibition may mitigate this risk profile.

Behavioral Pharmacology CNS Safety Profiling Stereotypy Assessment

Sustained Weight Loss and Glycemic Control: Tesofensine 2.5 mg/kg Induces 9.9% Weight Loss and Superior Insulin Suppression vs. Sibutramine in DIO Rats

In a 28-day diet-induced obese (DIO) rat study with direct comparator arms, tesofensine at 1.0 mg/kg and 2.5 mg/kg (p.o.) produced sustained weight losses of 5.7% and 9.9% from baseline, respectively, while sibutramine at 7.5 mg/kg produced 7.6% weight loss and rimonabant at 10 mg/kg produced only transient weight reduction [1]. Notably, the hypophagic effect of tesofensine was longer lasting than that of both sibutramine and rimonabant, with pair-fed controls returning to baseline weight while tesofensine-treated rats maintained weight loss, suggesting stimulation of energy expenditure beyond appetite suppression [2]. In an oral glucose tolerance test, only tesofensine significantly suppressed plasma insulin response below the level achieved by paired feeding, indicating improved glycemic control independent of caloric restriction [1].

Preclinical Obesity Model Metabolic Pharmacology Glycemic Control

Active Metabolite Pharmacology: M1 Metabolite Exhibits 4-5× Lower Potency than Tesofensine at Dopamine Transporter in Mice

A comprehensive PK/PD study in mice (n = 228) established that the major active metabolite M1 (NS2360, desalkyl tesofensine) exhibits EC50 values at the dopamine transporter that are 4-5-fold higher (less potent) than those of parent tesofensine [1]. Specifically, the PK/PD relationship was described by an extended Emax model with effect compartments to resolve observed hysteresis. M1 achieved approximately 8-fold higher steady-state trough concentrations than tesofensine, which partially compensates for its lower intrinsic potency, indicating that M1 contributes to but does not dominate the overall pharmacological activity in vivo [2]. This finding distinguishes tesofensine from certain other triple reuptake inhibitors where active metabolites may have potency comparable to or greater than the parent compound.

Pharmacokinetic-Pharmacodynamic Modeling Drug Metabolism Active Metabolite Profiling

Validated Application Scenarios for Tesofensine-d5 Procurement and Deployment


Regulated Bioanalysis for Tesofensine ANDA and DMF Submissions

Tesofensine-d5 is validated as a stable isotope-labeled internal standard for LC-MS/MS method development and validation in support of Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions [1]. The +5 Da mass shift eliminates cross-talk interference with both tesofensine (m/z 329) and its M1 metabolite (m/z 315), enabling simultaneous quantification of parent drug and metabolite in human plasma samples. The compound is supplied with a full Certificate of Analysis (CoA) compliant with ICH M10 bioanalytical method validation guidelines .

Clinical Pharmacokinetic Studies for Tesofensine Phase III Obesity Trials

In ongoing Phase III clinical trials of tesofensine for obesity (e.g., UMIN000054277), Tesofensine-d5 serves as the required internal standard for quantifying plasma tesofensine concentrations in pharmacokinetic sampling [1]. Given tesofensine's long elimination half-life of approximately 220 hours (9 days) , accurate quantification over extended sampling intervals is critical. The deuterated internal standard provides consistent matrix effect correction across the extended calibration range required for terminal elimination phase sampling.

Formulation Bridging and Bioequivalence Studies

For pharmaceutical developers conducting formulation bridging studies or bioequivalence trials comparing new tesofensine formulations to reference products, Tesofensine-d5 enables precise, reproducible quantification with intra- and inter-assay precision meeting regulatory acceptance criteria (CV ≤ 15% for QC samples, ≤ 20% at LLOQ). The deuterated internal standard compensates for ionization suppression or enhancement that may differ between formulations or biological matrices [1].

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